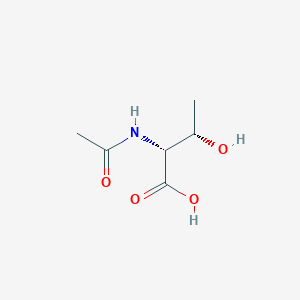

D-Threonine, N-acetyl-

Description

Contextualization within D-Amino Acid Research

D-amino acids, once considered "unnatural" stereoisomers of the more common L-amino acids found in proteins, are now recognized for their significant biological roles and applications. researchgate.net Research into D-amino acids has expanded to include their involvement in neurological processes, their presence in bacteria, and their use as building blocks for pharmaceuticals. mdpi.comchemicalbook.commdpi.com

N-acetyl-D-threonine serves as a crucial tool and subject of study within this domain. The N-acetylation of D-amino acids is a key strategy in various biotechnological and synthetic processes. nih.gov For instance, engineered metabolic pathways in bacteria can produce N-acetyl-D-amino acids from L-amino acids, a method that can circumvent the potential cytotoxicity of free D-amino acids. nih.gov This acetylation protection strategy has been successfully applied to synthesize various N-acetyl-D-amino acids, demonstrating its broad potential. nih.gov

Furthermore, enzymes that specifically act on D-amino acids, such as D-amino acid N-acetyltransferase from Saccharomyces cerevisiae, have been identified and characterized. nih.gov This enzyme exhibits broad activity across a range of D-amino acids, catalyzing their N-acetylation. nih.gov Such enzymes are pivotal in understanding the metabolism and physiological relevance of D-amino acids and their derivatives like N-acetyl-D-threonine. The study of these enzymes and their substrates contributes to the growing understanding of the "D-amino acid world."

Stereoisomeric Considerations of N-Acetylated Threonine Derivatives

Threonine is one of two proteinogenic amino acids that possess two chiral centers, leading to four possible stereoisomers: (2S,3R)-L-threonine, (2R,3S)-D-threonine, (2S,3S)-L-allothreonine, and (2R,3R)-D-allothreonine. wikipedia.orgiiab.me This stereochemical complexity is a critical factor in the study and application of its derivatives.

The N-acetylation of these stereoisomers gives rise to a corresponding set of N-acetylated threonine derivatives, each with distinct properties. The separation of these diastereomers is a significant challenge and an area of active research. One established method involves the differential solubility of their ammonium salts. For example, a mixture of N-acetyl-D-allothreonine and N-acetyl-L-threonine can be separated by forming their ammonium salts and using ethanol to precipitate the less-soluble N-acetyl-L-threoninate ammonium salt. nih.govebi.ac.uk This leaves N-acetyl-D-allothreonine in the solution, which can then be isolated. nih.govebi.ac.uk

The stereochemistry of N-acetylated threonine derivatives profoundly influences their interactions in biological and chemical systems. For instance, threonine aldolases, enzymes that catalyze the formation of β-hydroxy-α-amino acids, exhibit high stereospecificity. sci-hub.sed-nb.info The use of L- and D-specific threonine aldolases allows for the synthesis of specific stereoisomers of β-hydroxy-α,α-dialkyl-α-amino acids with high stereoselectivity at the α-carbon. d-nb.info This highlights how the stereochemical configuration of threonine derivatives, including their N-acetylated forms, is fundamental to their synthetic utility.

Historical Perspectives on N-Acetylation of Threonine and its Enantiomers

The study of acetylated amino acids dates back to early investigations into protein chemistry and metabolism. The N-acetylation of amino acids, including threonine, has been a subject of interest for its role in protecting amino groups during chemical synthesis and for its biological implications. beilstein-journals.org Historically, achieving chemoselective acylation of hydroxyamino acids like threonine presented a challenge, as acylation could occur at either the amino (N-acylation) or the hydroxyl (O-acylation) group. beilstein-journals.org

Early methods in the mid-20th century established that the reaction conditions dictate the outcome, with acidic conditions generally favoring O-acylation and alkaline conditions favoring N-acylation. beilstein-journals.org For instance, treatment with acetic anhydride in the presence of strong acids like perchloric acid or hydrogen chloride was used for selective O-acetylation. beilstein-journals.org Conversely, N-acetyl derivatives could be obtained under different conditions or through an O→N acyl shift from the O-acetylated product under basic conditions. beilstein-journals.org

The development of enzymatic methods provided a more specific and efficient route to N-acetylated amino acids. The "Acylase Process" became an industrially significant method for the kinetic resolution of racemic N-acetyl-α-amino acids using stereospecific acylases. frontiersin.org These enzymes, which can be L- or D-stereospecific, selectively hydrolyze one enantiomer from a racemic mixture of N-acetylated amino acids, allowing for the separation of the D- and L-forms. researchgate.netfrontiersin.org This enzymatic approach has been a cornerstone in the production of enantiomerically pure amino acids, including D-threonine from its N-acetylated precursor.

Research Findings on N-acetyl-D-threonine

The table below summarizes key research findings related to the synthesis and application of N-acetyl-D-threonine and its stereoisomers.

| Research Area | Key Finding | Relevant Stereoisomers | Methodology | Reference |

| Diastereomeric Separation | Separation of a mixture of N-acetyl-D-allothreonine and N-acetyl-L-threonine is achieved through fractional crystallization of their ammonium salts. | N-acetyl-D-allothreonine, N-acetyl-L-threonine | Chemical Synthesis, Crystallization | nih.gov |

| Enzymatic Synthesis | D-amino acid N-acetyltransferase from Saccharomyces cerevisiae catalyzes the N-acetylation of a wide range of D-amino acids. | D-amino acids | Enzymology, Protein Purification | nih.gov |

| Metabolic Engineering | An engineered bacterial platform using racemase and N-acetyltransferase can produce N-acetyl-D-amino acids from L-amino acids. | N-acetyl-D-valine, N-acetyl-D-serine, N-acetyl-D-phenylalanine | Metabolic Engineering, Biocatalysis | nih.gov |

| Chiral Building Block | D-threonine, often derived from its N-acetylated form, is used as a chiral building block in the synthesis of peptidomimetic drugs. | D-threonine | Organic Synthesis | chemicalbook.com |

| Enzymatic Resolution | The "Acylase Process" utilizes stereospecific acylases for the kinetic resolution of racemic N-acetyl-amino acids to produce enantiopure amino acids. | N-acetyl-D-amino acids, N-acetyl-L-amino acids | Enzymology, Industrial Biotechnology | frontiersin.org |

Propriétés

IUPAC Name |

(2R,3S)-2-acetamido-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXUVCGOLSNLQ-WVZVXSGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453757 | |

| Record name | D-Threonine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197302-88-8 | |

| Record name | D-Threonine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for N-acetylated D-threonine

Chemical Synthesis Approaches for N-Acetylated D-Threonine

Chemical synthesis provides robust and versatile methods for the preparation of N-acetylated D-threonine derivatives. These approaches often involve direct acylation of the amino group or leverage stereochemical transformations to achieve the desired isomer.

N-Acylation Reactions

N-acylation is a fundamental transformation in amino acid chemistry, and several methods have been adapted for the synthesis of N-acetylated threonine derivatives.

The Schotten-Baumann reaction is a well-established method for the acylation of amines and can be applied to the synthesis of N-acyl threonine derivatives. wikipedia.org This reaction typically involves the use of an acyl chloride in the presence of an aqueous base to neutralize the hydrogen chloride formed during the reaction. wikipedia.orgbyjus.comorganic-chemistry.org In the context of threonine, N-dichloroacetyl-DL-threonine has been prepared using dichloroacetyl chloride under Schotten-Baumann conditions. cdnsciencepub.com This method has been shown to selectively acylate the amino group without affecting the hydroxyl group, as confirmed by negative ninhydrin tests and elemental analysis. cdnsciencepub.com The reaction is performed in a biphasic system, where the base in the aqueous phase neutralizes the generated acid, while the reactants and product remain in the organic phase. wikipedia.org

| Reactants | Product | Conditions | Reference |

| DL-Threonine, Dichloroacetyl chloride | N-Dichloroacetyl-DL-threonine | Aqueous base | cdnsciencepub.com |

This table summarizes the Schotten-Baumann acylation for producing N-Dichloroacetyl-DL-threonine.

The intramolecular O→N acyl shift is a significant reaction in peptide and amino acid chemistry, particularly for residues like threonine which contain a hydroxyl group. ibmmpeptide.comresearchgate.net This pH-dependent migration can occur under acidic conditions, leading to the formation of a more stable N-acyl bond from an O-acyl precursor. researchgate.net This rearrangement proceeds through a cyclic intermediate. researchgate.net While often considered a side reaction in peptide synthesis, the reversibility of the O→N acyl shift has been harnessed for specific synthetic strategies. researchgate.net For instance, O-acylated threonine isopeptides can undergo acyl transfer to form native peptide bonds. arkat-usa.org The stability of O-acetylated peptides is a concern in proteomics, as the O- to N-acyl transfer can occur during analysis, potentially leading to misidentification. ibmmpeptide.com

Schotten-Baumann Acylation for N-Dichloroacetyl-DL-Threonine

Stereo- and Diastereoselective Synthesis

Achieving high stereochemical purity is paramount in the synthesis of D-threonine derivatives. Various methods have been developed to separate diastereomeric mixtures and control stereochemistry during synthesis.

A straightforward procedure has been developed for the preparation of D-allothreonine from a diastereomeric mixture with L-threonine. nih.govresearchgate.net The process begins with the epimerization of L-threonine to create a mixture of L-threonine and D-allothreonine. researchgate.net This mixture is then N-acetylated, resulting in N-acetyl-D-allothreonine (Ac-D-aThr) and N-acetyl-L-threonine (Ac-L-Thr). nih.gov The separation of these diastereomers is achieved by converting them to their ammonium salts and exploiting their differential solubility in ethanol. nih.govresearchgate.net Ammonium N-acetyl-L-threoninate, being less soluble, precipitates and can be removed by filtration. nih.gov The N-acetyl-D-allothreonine is then recovered from the filtrate and can be hydrolyzed to yield D-allothreonine with high diastereomeric excess after recrystallization. nih.govresearchgate.net

| Starting Mixture | Key Separation Step | Final Product | Diastereomeric Excess (de) | Reference |

| N-acetyl-D-allothreonine and N-acetyl-L-threonine | Precipitation of ammonium N-acetyl-L-threoninate in ethanol | D-allothreonine (after hydrolysis) | >99% | nih.govresearchgate.net |

This table outlines the key steps and outcomes in the preparation of N-Acetyl-D-allothreonine from a diastereomeric mixture.

Enzymatic and Biocatalytic Routes to N-Acetylated D-Threonine

Enzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis for producing N-acetylated D-threonine and related compounds. uni-graz.at These approaches often utilize enzymes like acylases and aldolases.

The "Acylase Process" is a well-known industrial method for the kinetic resolution of racemic N-acetyl-α-amino acids using stereospecific L- or D-acylases. frontiersin.org This process can be adapted for the production of D-amino acids. Furthermore, threonine aldolases, which are pyridoxal 5'-phosphate (PLP) dependent enzymes, catalyze the reversible aldol addition of an aldehyde with glycine to form β-hydroxy-α-amino acids. sci-hub.se These enzymes are classified as L- or D-type based on their stereospecificity at the α-carbon. sci-hub.se By employing a D-threonine aldolase, it is possible to synthesize D-threonine derivatives stereoselectively. uni-graz.atd-nb.info Recent advancements have expanded the substrate scope of threonine aldolases, allowing for the synthesis of a variety of α-quaternary α-amino acids. d-nb.info Biocatalytic approaches can also be part of chemoenzymatic routes, combining the advantages of both chemical and enzymatic steps to create more efficient and sustainable syntheses. uni-graz.at

| Enzyme Class | Reaction Type | Substrates | Product | Key Advantage | Reference |

| Acylase | Kinetic Resolution | Racemic N-acetyl-amino acids | Enantiopure D- or L-amino acids | High stereospecificity | frontiersin.org |

| Threonine Aldolase | Aldol Addition | Aldehyde, Glycine/Alanine | β-hydroxy-α-amino acids (D- or L-specific) | Stereocontrolled formation of two stereocenters | sci-hub.sed-nb.info |

This table provides an overview of enzymatic routes for the synthesis of N-acetylated D-threonine and its precursors.

N-Acyltransferases and their Role in N-Acetylated Amino Acid Production

The biosynthesis of N-acetylated amino acids is primarily catalyzed by a class of enzymes known as N-acyltransferases. Specifically, the acetylation of D-amino acids is carried out by D-amino-acid N-acetyltransferase (EC 2.3.1.36). wikipedia.org This enzyme facilitates the transfer of an acetyl group from a donor molecule, typically acetyl-coenzyme A (acetyl-CoA), to the amino group of a D-amino acid. wikipedia.org The general reaction is as follows:

Acetyl-CoA + a D-amino acid ⇌ CoA + an N-acetyl-D-amino acid wikipedia.org

These enzymes belong to the broader family of GCN5-related N-acyltransferases (GNAT), a vast superfamily with over 10,000 members found across all domains of life. nih.gov While many enzymes in this family are yet to be characterized, they represent a rich source for biocatalysts capable of producing N-acetylated amino acids. nih.gov

A well-characterized example is the D-amino acid N-acetyltransferase from the yeast Saccharomyces cerevisiae, encoded by the HPA3 gene. nih.gov Although it shares significant sequence similarity (49% identity) with a histone acetyltransferase, Hpa2p, the Hpa3p enzyme acts almost exclusively on free D-amino acids and exhibits very low activity towards histones. nih.gov It demonstrates broad substrate specificity, acting on a wide range of D-amino acids. Kinetic studies suggest that the enzyme follows an ordered mechanism where acetyl-CoA is the first substrate to bind, and coenzyme A (CoA) is the last product to be released. nih.gov

Table 1: Characteristics of D-Amino Acid N-Acetyltransferase (Hpa3p) from S. cerevisiae

| Property | Description | Reference |

|---|---|---|

| Enzyme Name | D-amino acid N-acetyltransferase (Hpa3p) | nih.gov |

| EC Number | 2.3.1.36 | wikipedia.org |

| Source Organism | Saccharomyces cerevisiae | nih.gov |

| Function | Catalyzes the N-acetylation of free D-amino acids. | nih.gov |

| Substrate Specificity | Acts on a wide range of D-amino acids, but not histones or most L-amino acids. | nih.gov |

| Reaction Mechanism | Ordered bi-bi mechanism with acetyl-CoA as the first substrate. | nih.gov |

Enantioselective Deacylation for D-Amino Acid Synthesis (e.g., N-Acyl-D-Amino Acid Amidohydrolase)

A powerful and industrially significant method for producing enantiomerically pure D-amino acids is the kinetic resolution of a racemic mixture of N-acetyl-amino acids. This process relies on enzymes that can enantioselectively hydrolyze the N-acyl group from the D-enantiomer, leaving the N-acyl-L-enantiomer intact. The key enzyme in this application is N-acyl-D-amino acid amidohydrolase (also known as D-aminoacylase, EC 3.5.1.81). researchgate.netnih.gov

This enzymatic method is often referred to as the "Acylase Process" and is considered one of the most useful and convenient routes for D-amino acid production. researchgate.netfrontiersin.org The process starts with a chemically synthesized racemic mixture of N-acetyl-DL-threonine. The D-aminoacylase then specifically catalyzes the deacylation of N-acetyl-D-threonine to yield D-threonine and an acetate byproduct. researchgate.net The unreacted N-acetyl-L-threonine can be easily separated from the free D-threonine, and the former can be racemized and recycled, allowing for a theoretical yield approaching 100%.

Research has identified and characterized D-aminoacylases from various microbial sources. For instance, enzymes from Streptomyces sp. 64E6 and Alcaligenes faecalis have been shown to hydrolyze a range of N-acetyl-D-amino acids with hydrophobic side chains. nih.govnih.gov A study annotating enzymes from the amidohydrolase superfamily explicitly synthesized N-acetyl-D-threonine to test as a potential substrate against putative N-acyl-D-amino acid deacylases from Bordetella bronchiseptica (Bb3285) and Gluconobacter oxydans (Gox1177). nih.gov While these specific enzymes showed a preference for other substrates like N-acetyl-D-glutamate, the research underscores the methodology of using N-acetylated D-amino acids to screen for and characterize novel D-aminoacylases. nih.gov

Table 2: Research Findings on N-Acyl-D-Amino Acid Amidohydrolases (D-Aminoacylases)

| Enzyme/Source | Key Finding | Substrate Mentioned | Reference |

|---|---|---|---|

| D-aminoacylase from Defluvibacter sp. A131-3 | Used for the enzymatic resolution of N-acetyl-DL-valine to produce D-valine. | N-acetyl-DL-valine | researchgate.net |

| D-aminoacylase from Streptomyces sp. 64E6 | Enzyme showed optimal activity at pH 8.0-9.0 and hydrolyzed various N-acetyl-D-amino acids with hydrophobic side chains. | N-acetyl-D-Phe, N-acetyl-D-Met | nih.gov |

| Amidohydrolase (Bb3285) from Bordetella bronchiseptica | Tested against a library of substrates including N-acetyl-D-threonine; showed preferential hydrolysis for N-acetyl-D-glutamate. | N-acetyl-D-threonine, N-acetyl-D-glutamate | nih.gov |

| General "Acylase Process" | An industrially used kinetic resolution method coupling a stereospecific D-acylase with an N-succinyl-amino acid racemase for DKR. | N-acetyl-α-AAs | frontiersin.org |

Enzymatic Transformations and Biological Functions of N-acetylated D-threonine and D-threonine Derivatives

Enzymes Interacting with N-Acetylated Threonine Derivatives

The metabolism and modification of amino acids are central to cellular function. Specific enzymes have evolved to interact with N-acetylated forms of amino acids, including threonine derivatives, playing roles in protein modification, degradation, and signaling.

N-terminal acetylation is a widespread protein modification, particularly in eukaryotes, where it affects 50-90% of proteins. nih.gov This process is carried out by N-acetyltransferases (NATs), which transfer an acetyl group from acetyl-CoA to the alpha-amino group of a protein or peptide. nih.govfrontiersin.org NATs are part of the broader Gcn5-related N-acetyltransferase (GNAT) superfamily, which includes enzymes that acetylate a wide array of substrates. frontiersin.orgacs.org

The substrate specificity of NATs is often determined by the first few N-terminal residues of the target protein. hmdb.ca For instance, the major human NAT complex, NatA, typically acetylates proteins with small N-terminal residues like serine, alanine, and threonine after the initial methionine is cleaved. hmdb.ca

While much of the research has focused on L-amino acids, some acetyltransferases exhibit activity towards D-amino acids. A D-amino acid N-acetyltransferase has been identified in the yeast Saccharomyces cerevisiae. This enzyme is a close homolog of histone acetyltransferase Hpa2p but acts exclusively on free D-amino acids. ymdb.ca Its function is believed to be a detoxification mechanism, acetylating exogenous D-amino acids to facilitate their removal.

Table 1: Substrate Specificity of Selected N-Acetyltransferases (NATs)

| Enzyme/Complex | Organism/Type | Typical Substrates (N-terminal residues) | Comments |

|---|---|---|---|

| NatA | Eukaryotic | Alanine, Serine, Threonine, Cysteine, Glycine, Valine | Acts co-translationally after methionine excision. hmdb.ca |

| NatB | Eukaryotic | Methionine followed by Asp, Glu, Asn, Gln | Acetylates N-terminal methionine. hmdb.ca |

| NatC | Eukaryotic | Methionine followed by Ile, Leu, Trp, Phe | Acetylates N-terminal methionine. hmdb.ca |

| D-amino acid N-acetyltransferase | Saccharomyces cerevisiae | Free D-amino acids | Acts on D-amino acids, likely for detoxification. ymdb.ca |

| RimL | Bacterial | Ribosomal L12 protein | N-acetylates the α-amino group of its cognate substrate. acs.org |

N-Acylpeptide hydrolases (APHs) are enzymes that play a crucial role in the intracellular catabolism of N-terminally acetylated proteins. nih.gov These enzymes function as exopeptidases, cleaving the N-acetylated amino acid from a short, blocked peptide. nih.govwestmont.edu This process is the final step in the degradation pathway of many proteins, releasing the N-acetylated amino acid, which can be further broken down. nih.gov APHs belong to the prolyl oligopeptidase (PROP) family of serine-type peptidases. nih.gov

The substrate specificity of APHs has been studied, and they generally show a preference for peptides with N-acetylated alanine, methionine, or serine at the N-terminus. westmont.eduuniprot.org The activity of APHs on peptides with N-acetylated D-amino acids appears to be limited. A study investigating enzymes from the amidohydrolase superfamily found that the hydrolysis of N-acetyl-D-threonine was very weak, with a catalytic efficiency (kcat/Km) of only 2.0 M⁻¹ s⁻¹. nih.gov This suggests that while not impossible, the processing of N-acetyl-D-threonine by these specific hydrolases is inefficient compared to other substrates.

Table 2: Catalytic Efficiency of an Amidohydrolase Superfamily Enzyme on N-Acetyl-D-Amino Acids

| Substrate | Catalytic Efficiency (kcat/Km) | Reference |

|---|---|---|

| N-acetyl-D-serine | 4.0 M⁻¹ s⁻¹ | nih.gov |

| N-acetyl-D-threonine | 2.0 M⁻¹ s⁻¹ | nih.gov |

O-linked glycosylation is a critical post-translational modification that begins with the transfer of an N-acetyl-D-galactosamine (GalNAc) sugar to the hydroxyl group of a serine or threonine residue on a protein. uniprot.orgoup.com This reaction is catalyzed by a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts or ppGaNTases). oup.comnih.gov These enzymes are located in the Golgi apparatus and are responsible for creating the initial GalNAcα1-O-Ser/Thr linkage, also known as the Tn antigen. uniprot.org

There is a large family of GalNAc-T enzymes, each with different but overlapping substrate specificities, which allows for the precise regulation of glycosylation patterns on various proteins. oup.comnih.gov The catalytic process involves the transfer of GalNAc from a donor molecule, UDP-GalNAc, to the threonine (or serine) residue of the target polypeptide. merckmillipore.comuniprot.org This initial modification is a precursor for the synthesis of more complex mucin-type O-glycan structures. uniprot.org O-glycosylation is vital for the structure and function of many proteins, including mucins and membrane receptors, providing resistance to proteolysis and thermal changes. oup.com

N-Acylpeptide Hydrolases in N-Acetylated Amino Acid Processing

Biological Roles of D-Threonine and N-Acetylated D-Threonine

D-amino acids are no longer considered mere curiosities of nature but are recognized as fundamental components in the physiology of many organisms, especially bacteria. They perform essential structural and regulatory functions.

The bacterial cell wall is a vital structure that protects the cell from osmotic stress and other environmental insults. A key component of the cell wall in most bacteria is peptidoglycan (PG), a polymer consisting of sugars and amino acids. frontiersin.org A defining feature of PG is the presence of D-amino acids, most commonly D-alanine and D-glutamic acid, in its peptide side chains. frontiersin.orgnih.govwikipedia.org

The incorporation of these D-enantiomers provides a crucial defense mechanism, making the cell wall resistant to degradation by the vast majority of host proteases, which are stereospecific for L-amino acids. frontiersin.orgnih.gov Beyond the common D-Ala and D-Glu, some bacterial species incorporate other D-amino acids into their PG, which can confer specific advantages. For example, the presence of D-serine or D-aspartate has been linked to resistance against certain antibiotics, such as vancomycin. frontiersin.org While D-threonine is less commonly found in peptidoglycan than D-alanine or D-glutamate, the general principle remains that the incorporation of various D-amino acids contributes to the structural plasticity and resilience of the bacterial cell wall, allowing bacteria to adapt to changing and often hostile environments. nih.govnih.gov

Table 3: Examples of D-Amino Acids in Bacterial Peptidoglycan and their Functions

| D-Amino Acid | Common Function/Role | Bacterial Examples |

|---|---|---|

| D-Alanine | Core component of PG peptide stem, cross-linking. nih.gov | Widespread among bacteria. |

| D-Glutamate | Core component of PG peptide stem. nih.gov | Widespread among bacteria. |

| D-Aspartate | Component of PG in some species. nih.gov | Lactococcus, Enterococcus. nih.gov |

| D-Serine | Confers resistance to vancomycin. frontiersin.orgnih.gov | Vancomycin-resistant Staphylococcus aureus. nih.gov |

In addition to their structural roles, free D-amino acids released by bacteria act as important signaling molecules that regulate a variety of physiological processes within complex microbial communities. nih.govwikipedia.org Bacteria from diverse phyla are known to synthesize and release a range of D-amino acids into their environment. nih.gov

These extracellular D-amino acids can influence the behavior of the producer cell or other microbes in the same ecosystem. frontiersin.org Documented regulatory roles include modulating biofilm formation and disassembly, controlling spore germination, and regulating peptidoglycan synthesis and remodeling. frontiersin.orgwikipedia.org For example, specific D-amino acids can trigger the breakdown of biofilms in some species, facilitating dispersal. This intercellular communication is a key strategy for bacteria to adapt and thrive in dynamic environments. While specific signaling roles for D-threonine are less characterized than for other D-amino acids like D-methionine or D-leucine, the general capacity for D-amino acids to act as interkingdom signaling molecules highlights a sophisticated layer of regulation in microbial ecosystems. nih.gov

Influence on Enzymatic Degradation of D-Amino Acid-Containing Peptides

The modification of peptides, particularly at the N-terminus, plays a critical role in their stability against enzymatic breakdown. N-terminal acetylation is a common modification known to influence the proteolytic stability of peptides. nih.govnih.gov Generally, this acetylation protects peptides from degradation by exopeptidases, which sequentially cleave amino acids from the free N-terminus. nih.gov When peptides containing acetylated N-terminal residues are subjected to enzymatic action, their rate of hydrolysis is often significantly reduced compared to their non-acetylated counterparts. nih.gov

The incorporation of D-amino acids into peptide sequences is another established strategy to decrease proteolytic degradation kinetics. nih.gov Peptides containing D-amino acids are often resistant to standard proteases, which are stereospecific for L-amino acid substrates. However, the role of N-terminal acetylation in the degradation of D-amino acid-containing peptides is complex. While acetylation is traditionally seen as a protective group, some research suggests it can also be part of a degradation signal, known as an Ac-degron, which promotes the degradation of target proteins. researchgate.net This indicates that the effect of acetylation can be context-dependent.

Studies on enkephalins, for instance, have demonstrated that N-terminal acetylation provides significant proteolytic stability against aminopeptidase M. nih.gov After 30 minutes of incubation, less than 10% of acetylated enkephalins were hydrolyzed, whereas non-acetylated versions would be degraded much more rapidly. nih.gov While this specific study did not involve D-threonine, it highlights the general principle of acetylation-induced stability. Other modifications, such as glycosylation on a peptide containing D-threonine, have been shown to have varied effects, either inhibiting or promoting degradation depending on the specific protease involved. mdpi.com For example, glycosylation promoted degradation by chymotrypsin but inhibited it with most other serine-like proteases. mdpi.com This underscores the intricate interplay between peptide modifications and enzyme specificity.

Table 1: Effect of N-Terminal Acetylation on the Enzymatic Hydrolysis of Peptides (Data derived from studies on enkephalins as a model for peptide degradation)

| Peptide | Modification | Enzyme | Hydrolysis after 30 min (%) | Hydrolysis after 8 h (%) |

| Methionine Enkephalin | Acetylated (Ac-Met-enk) | Aminopeptidase M | <10 | 54 |

| Leucine Enkephalin | Acetylated (Ac-Leu-enk) | Aminopeptidase M | <10 | 38 |

| Methionine Enkephalin | Unmodified | Aminopeptidase M | >90 | 100 |

| Leucine Enkephalin | Unmodified | Aminopeptidase M | >90 | 100 |

This table illustrates the protective effect of N-acetylation on peptide stability against enzymatic degradation, based on findings from related peptide studies. nih.gov

Stereospecificity in Biological Systems and Enzyme Recognition

Stereospecificity is a fundamental principle in biochemistry, where enzymes exhibit high selectivity for a particular stereoisomer of a substrate. This is clearly demonstrated in the metabolism of threonine, for which distinct L-specific and D-specific enzymes exist. plos.org The enzymes that act on D-threonine and its derivatives are highly specialized, recognizing the specific spatial arrangement of the D-enantiomer.

D-threonine aldolases (DTAs) are a key class of enzymes that display strict stereospecificity. plos.org These pyridoxal phosphate (PLP)-dependent enzymes catalyze the reversible cleavage of D-threonine into glycine and acetaldehyde. plos.orgresearchgate.net DTAs exhibit high selectivity for the absolute configuration at the Cα atom of the amino acid, although they may have more moderate selectivity for the Cβ atom. plos.org The crystal structure of D-threonine aldolase from Alcaligenes xylosoxidans reveals that a divalent metal ion, such as Mn²⁺, is located near the PLP cofactor and is crucial for catalytic activity. plos.org The structural difference between D- and L-threonine aldolases is significant, with the enantio-complementary nature of these enzymes arising from an approximate mirror symmetry of critical active site residues relative to the PLP cofactor. researchgate.net

Another example of enzyme stereospecificity involves N-acyl-D-amino acid deacylases. These enzymes specifically hydrolyze N-acylated D-amino acids. An enzyme from the amidohydrolase superfamily, isolated from Burkholderia ambifaria (Gox1177), shows a kinetic preference for hydrolyzing N-acetyl derivatives of various D-amino acids, including D-threonine, while being unable to hydrolyze the corresponding N-acetyl-L-amino acid substrates. nih.gov This demonstrates a clear recognition of the D-configuration at the level of acylated amino acids, a crucial step for the metabolism or processing of such compounds in biological systems.

Table 2: Examples of Enzymes Exhibiting Stereospecificity for D-Threonine and its Derivatives

| Enzyme | Source Organism | Type / Family | Cofactor(s) | Substrate Specificity | Reference |

| D-Threonine Aldolase (DTA) | Alcaligenes xylosoxidans | Threonine Aldolase (EC 4.1.2.42) | PLP, Mn²⁺ | D-Threonine | plos.org |

| D-Threonine Aldolase (DrDTA) | Delftia sp. RIT313 | Threonine Aldolase | PLP, Metal Ions | D-Threonine, aromatic aldehydes | rsc.org |

| D-Threonine Aldolase | Pseudomonas sp. | Threonine Aldolase | PLP | D-Threonine, various aldehydes | d-nb.info |

| N-acyl-D-amino acid deacylase (Gox1177) | Burkholderia ambifaria | Amidohydrolase | Divalent Cation | N-acetyl-D-threonine, other N-acyl-D-amino acids | nih.gov |

Advanced Analytical and Characterization Techniques for N-acetylated D-threonine

Chromatographic Methodologies

Chromatographic techniques are fundamental for the separation and quantification of N-acetyl-D-threonine from complex mixtures. The choice of method depends on the specific analytical challenge, such as resolving enantiomers or separating glycosylated forms.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enantioselective Quantification of D-Amino Acids

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the highly sensitive and selective quantification of D-amino acids, including D-threonine, in complex biological matrices. nih.govnih.gov The challenge in analyzing amino acid enantiomers lies in their identical chemical properties, which necessitates specialized separation strategies. While direct separation on chiral stationary phases is possible, derivatization with a chiral reagent to form diastereomers is a common and effective approach. nih.govresearchgate.net These diastereomers can then be separated on standard reversed-phase columns. researchgate.net

The development of advanced derivatization reagents and optimized LC-MS/MS methods has enabled the simultaneous analysis of multiple D-amino acids in a single run. nih.gov This high-throughput capability is essential for metabolomics studies aiming to correlate D-amino acid profiles with specific physiological or pathological states. nih.govresearchgate.net Two-dimensional LC-MS/MS systems further enhance selectivity by employing a reversed-phase column in the first dimension for initial purification, followed by an enantioselective column in the second dimension for chiral separation. researchgate.net

Table 1: LC-MS/MS Parameters for Amino Acid Analysis

| Parameter | Details | Reference |

| Chromatographic Separation | Intrada Amino Acid column; gradient elution with ammonium formate and acetonitrile/water/formic acid. | nih.gov |

| Flow Rate | 0.6 mL/min | nih.gov |

| Detection | Multiple reaction monitoring (MRM) in positive ion mode. | nih.gov |

| Internal Standards | Stable-isotope-labeled amino acids. | nih.gov |

| Run Time | 13 minutes | nih.gov |

High Performance Liquid Chromatography (HPLC) with Chiral Derivatization (e.g., OPA/NAC) for Stereospecificity Determination

High-performance liquid chromatography (HPLC) combined with pre-column derivatization using a chiral reagent is a widely used method for determining the stereospecificity of amino acids. nasa.govlcms.cz A popular derivatization cocktail consists of o-phthaldialdehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC). nasa.govresearchgate.net This reaction forms fluorescent diastereomeric isoindole derivatives, which can be readily separated on a conventional reversed-phase HPLC column and detected with high sensitivity using a fluorescence detector. nasa.govlcms.cz

The OPA/NAC method has been optimized for the detection and enantiomeric resolution of a wide range of amino acids. nasa.gov The reaction conditions, such as derivatization time and reagent concentrations, can be adjusted to enhance the fluorescence yield for specific amino acids. shimadzu.eu Automated systems have been developed that integrate the derivatization and injection steps, improving reproducibility and throughput. lcms.cz By using different chiral thiols, such as N-isobutyryl-L-cysteine (NIBC) in addition to NAC, the separation of a broader range of D/L-amino acid pairs can be achieved. lcms.czshimadzu.eu

Table 2: Conditions for HPLC with OPA/NAC Derivatization

| Parameter | Condition | Reference |

| Derivatization Reagents | o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC) | nasa.gov |

| Reaction | Forms fluorescent diastereomeric isoindoles | researchgate.net |

| Separation Column | Reversed-phase HPLC column | nasa.gov |

| Detection | Fluorescence detector | nasa.gov |

| Optimization | Reaction time and reagent concentrations can be adjusted. | shimadzu.eu |

Reverse-Phase HPLC for Separation of Glycosylation Products

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis and purification of peptides and glycopeptides, including those containing N-acetyl-D-threonine. mdpi.comnih.gov Separation in RP-HPLC is based on the hydrophobicity of the analytes. The peptide backbone is the primary determinant of retention time, but the addition of glycan moieties can significantly alter the elution profile. nih.gov

Glycosylation generally increases the polarity of a peptide, leading to a shorter retention time on a C18 column compared to its non-glycosylated counterpart. mdpi.comnih.gov However, the specific nature of the glycan can have a more complex effect. For instance, the presence of hydrophobic protecting groups on the sugar, such as acetyl groups, can substantially increase the hydrophobicity and thus lengthen the retention time. mdpi.com RP-HPLC is not only used for analytical separation but also for the purification of synthesized or modified peptides and for monitoring the progress of enzymatic digestions or glycosylation reactions. mdpi.com

Table 3: RP-HPLC in Glycopeptide Analysis

| Analytical Aspect | Observation | Reference |

| Principle of Separation | Based on hydrophobicity. | nih.gov |

| Effect of Glycosylation | Generally decreases retention time (increases polarity). | mdpi.comnih.gov |

| Effect of Hydrophobic Groups | Acetyl groups on glycans can significantly increase retention time. | mdpi.com |

| Applications | Purification, reaction monitoring, separation of glycosylation products. | mdpi.com |

Spectrometric Approaches

Spectrometric methods are indispensable for obtaining detailed structural information about N-acetyl-D-threonine and its derivatives, including mass determination and the elucidation of complex three-dimensional structures.

Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Glycosylated Peptides

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a soft ionization technique widely employed for the mass analysis of biomolecules, including glycopeptides. mdpi.com It is particularly valuable for characterizing O-linked glycopeptides, where a glycan is attached to the hydroxyl group of a serine or threonine residue. mdpi.com Determining the specific site of O-glycosylation can be challenging. shimadzu.eushimadzu.com

MALDI-TOF/TOF MS, which involves fragmentation of a selected precursor ion, can provide structural information. mdpi.com The fragmentation patterns can reveal the amino acid sequence and the composition of the attached glycan. shimadzu.com However, identifying the exact glycosylation site within a peptide containing multiple potential serine or threonine residues can be difficult. shimadzu.com One strategy to overcome this is to use partial digestion with multiple enzymes prior to MS analysis, which can help pinpoint the modified residue. shimadzu.eu Another approach involves chemical derivatization, such as β-elimination in the presence of pyrazolone derivatives, which labels the formerly glycosylated site, making it identifiable by MS. acs.org

Table 4: MALDI-TOF MS for Glycopeptide Characterization

| Technique/Approach | Application/Finding | Reference |

| MALDI-TOF/TOF MS | Fragmentation analysis provides sequence and glycan composition information. | mdpi.comshimadzu.com |

| Partial Enzyme Digestion | Helps to identify the specific O-linked glycan binding site. | shimadzu.eu |

| β-Elimination/Michael Addition | Chemically labels the site of former glycosylation for MS detection. | acs.org |

| Isotope Labeling | Allows for relative quantitation of glycopeptides. | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including N-acetyl-D-threonine and its derivatives, in solution. researchgate.netuu.nl It is a non-destructive method that provides a wealth of information about the molecule's connectivity, configuration, and conformation. researchgate.net

One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides information about the chemical environment of each nucleus. In the ¹H NMR spectrum of a carbohydrate-containing molecule, distinct regions can be identified for anomeric protons, protons attached to carbons with hydroxyl or amide groups, and methyl protons from acetyl groups. nih.gov

Table 5: Key NMR Signals for Structural Analysis

| Nucleus/Experiment | Signal Region/Information Provided | Reference |

| ¹H NMR | Anomeric protons: ~4.4–6.0 ppm; Protons on carbons with OH/NH: ~3.2–4.2 ppm; N-acetyl methyl protons: ~2.0–2.2 ppm. | nih.gov |

| ¹³C NMR | Provides information on the carbon skeleton. | nih.gov |

| ¹⁵N NMR | Can be used to study nitrogen-containing compounds and their electronic environment. | researchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms (H-H, H-C), crucial for assembling the molecular structure. | researchgate.netnih.gov |

Novel Detection and Discrimination Methods

The precise identification of amino acids and their modified forms is a significant challenge in proteomics and analytical biochemistry. Traditional methods like mass spectrometry and Edman degradation face limitations in sensitivity, especially for low-abundance proteins and in preserving the context of modifications within long polypeptide chains. Nanopore technology has emerged as a revolutionary, label-free, single-molecule approach that holds immense promise for overcoming these hurdles. researchgate.net

Nanopore Sensing for Discrimination of Modified Amino Acids

Nanopore sensing operates on a simple yet powerful principle: a single biological or solid-state nanopore is embedded in a resistant membrane, separating two electrolyte chambers. acs.org When a voltage is applied across this membrane, it drives a steady ionic current through the pore. acs.org As individual analyte molecules, such as amino acids, are captured and translocate through the pore's nanometer-scale constriction, they cause a characteristic disruption or blockade of this current. acs.org The amplitude and duration of this blockade event provide a unique electrical fingerprint that can reveal information about the molecule's size, charge, and conformation. researchgate.netacs.org

This technology is particularly well-suited for identifying post-translational modifications (PTMs), which involve the chemical alteration of amino acids after protein synthesis and are critical for regulating cellular processes. acs.orgox.ac.uk Acetylation, the addition of an acetyl group, is one such common PTM. The ability to detect specific acetylated amino acids like N-acetyl-D-threonine is crucial for understanding protein function and disease pathways. biorxiv.org

Detailed Research Findings

A landmark study has demonstrated the unambiguous discrimination of all 20 standard proteinogenic amino acids and several of their modified forms, including O-acetyl-threonine, at the single-molecule level. genscript.comnih.gov This was achieved using a specially engineered nanopore derived from Mycobacterium smegmatis porin A (MspA).

The researchers constructed a hetero-octameric MspA nanopore that contained a single, strategically placed nickel ion (Ni²⁺) within its constriction zone. nih.govresearchgate.net This engineered environment enables highly sensitive detection through coordination interactions between the ion and the translocating amino acid. This system successfully distinguished four representative PTMs: Nω,N'ω-dimethyl-arginine, O-phosphoserine, N⁴-(β-N-acetyl-d-glucosaminyl)-asparagine, and, critically, O-acetyl-threonine. genscript.comnih.govresearchgate.net By coupling the nanopore sensor with machine learning algorithms to analyze the resulting current signals, an identification accuracy of 98.6% was achieved. nih.govresearchgate.net

The ability to distinguish N-acetyl-D-threonine also relies on the intrinsic capability of nanopores to perform chiral discrimination—differentiating between enantiomers (D and L forms) of the same amino acid. mdpi.com Research has shown that nanopores with an electrostatically asymmetric constriction zone, such as the OmpF channel from E. coli, are particularly effective for this purpose. nih.govacs.org The heterogeneous charge distribution within the OmpF pore creates a lateral electrostatic field that forces the sidechains of translocating amino acid isomers into specific orientations. nih.govacs.org This differential interaction based on chirality results in distinct and identifiable ionic current patterns, allowing for the discrimination of D- and L-amino acids within a peptide sequence. nih.govchemrxiv.org While not all nanopores are inherently asymmetric, the principle of using a chiral environment to detect chiral molecules is a foundational concept in this application. nih.govrsc.org

The combination of engineered pores capable of recognizing specific chemical modifications and the inherent ability of asymmetric pores to distinguish stereoisomers provides a powerful toolkit for the advanced analysis of complex compounds like N-acetyl-D-threonine.

Table 1: Representative Modified Amino Acids Discriminated by Engineered MspA Nanopore

This table summarizes the findings from a study where an engineered MspA nanopore with a Ni²⁺ modification was used to identify various post-translationally modified amino acids based on their unique ionic current signatures.

| Modified Amino Acid | Abbreviation | Type of Modification |

| O-acetyl-threonine | Ac-T | Acetylation |

| Nω,N'ω-dimethyl-arginine | Me-R | Methylation |

| O-phosphoserine | P-S | Phosphorylation |

| N⁴-(β-N-acetyl-d-glucosaminyl)-asparagine | GlcNAc-N | Glycosylation |

Data sourced from studies published in Nature Methods. genscript.comnih.govresearchgate.net

Applications and Emerging Research Areas of N-Acetylated D-Threonine

N-acetyl-D-threonine, a derivative of the essential amino acid threonine, is gaining recognition for its versatile applications in various scientific fields. Its unique structural properties, particularly its chirality, make it a valuable molecule in drug development, antimicrobial research, and biotechnology. This article explores the multifaceted roles of N-acetyl-D-threonine, highlighting its significance in both established and emerging areas of scientific inquiry.

Q & A

Q. How can researchers confirm the enantiomeric purity of N-acetyl-D-threonine in synthetic preparations?

Methodological Answer: Enantiomeric purity can be assessed using chiral high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cyclodextrin-based columns) or nuclear magnetic resonance (NMR) spectroscopy employing chiral shift reagents. For example, -NMR with europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] can resolve enantiomers via distinct splitting patterns. Additionally, polarimetry can provide optical rotation data to corroborate purity .

Q. What are the optimal conditions for synthesizing N-acetyl-D-threonine to minimize racemization?

Methodological Answer: Racemization during synthesis is minimized by:

- Using low-temperature reactions (e.g., 0–4°C) in aprotic solvents like dimethylformamide (DMF) or dichloromethane.

- Employing protecting groups (e.g., trityl or tert-butyl) on the amino and hydroxyl groups to stabilize the stereochemistry.

- Optimizing reaction time to avoid prolonged exposure to basic conditions, which promote epimerization. Evidence from threonine derivative synthesis (e.g., Trt-D-Thr-OH*TEA) highlights the importance of controlled pH and inert atmospheres during acylation .

Q. Which analytical techniques are most effective for characterizing N-acetyl-D-threonine in complex mixtures?

Methodological Answer:

- NMR Spectroscopy: - and -NMR can resolve structural features, such as acetyl group integration (~2.0 ppm for methyl protons) and threonine backbone signals.

- Mass Spectrometry (MS): High-resolution MS (HRMS) or matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight and fragmentation patterns.

- HPLC with UV/Vis Detection: Reverse-phase HPLC using C18 columns and acetonitrile/water gradients separates N-acetyl-D-threonine from impurities. Reference standards (e.g., CAS 17093-74-2) are critical for retention time alignment .

Advanced Research Questions

Q. How does the stereochemistry of N-acetyl-D-threonine influence its interactions in enzyme inhibition studies compared to L-forms?

Methodological Answer: D-enantiomers often exhibit distinct binding affinities due to altered spatial orientation. Researchers can:

- Perform kinetic assays (e.g., Michaelis-Menten analysis) with purified enzymes (e.g., serine/threonine kinases) to compare inhibition constants () between D- and L-forms.

- Use X-ray crystallography or molecular docking simulations to visualize interactions in enzyme active sites. For example, D-threonine derivatives show reduced recognition in mammalian metabolic pathways but enhanced stability in bacterial systems .

Q. What strategies can resolve discrepancies in reported solubility data for N-acetyl-D-threonine across different studies?

Methodological Answer: Discrepancies arise from variations in solvent polarity, temperature, and purity. To address this:

- Conduct systematic solubility studies using standardized buffers (e.g., phosphate-buffered saline at pH 7.4) and controlled temperatures.

- Validate purity via elemental analysis or combustion analysis to exclude hygroscopic or hydrate forms.

- Compare results with structurally similar compounds (e.g., N-acetyl-L-threonine) to identify stereochemical effects on solubility .

Q. How can researchers design experiments to assess the metabolic stability of N-acetyl-D-threonine in cellular models?

Methodological Answer:

- Isotopic Labeling: Synthesize - or -labeled N-acetyl-D-threonine to track metabolic fate using liquid chromatography-tandem MS (LC-MS/MS).

- Cell Culture Assays: Incubate labeled compounds with hepatocytes or primary cell lines, followed by time-course sampling to quantify degradation products (e.g., free threonine or acetylated metabolites).

- Enzyme Stability Studies: Expose the compound to lysosomal or serum enzymes (e.g., esterases) to simulate in vivo conditions. This approach mirrors methods used for N-acetyl aspartate (NAA) stability analysis in neuronal models .

Data Contradiction and Validation

Q. How should researchers address conflicting data on the biological activity of N-acetyl-D-threonine in different assay systems?

Methodological Answer:

- Cross-Validation: Replicate assays in orthogonal systems (e.g., in vitro enzymatic assays vs. cell-based models).

- Control Experiments: Include enantiomeric controls (e.g., N-acetyl-L-threonine) and negative controls (e.g., scrambled peptides) to isolate stereospecific effects.

- Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., CAS 17093-74-2-related publications) to identify trends or methodological biases. For example, variations in cell permeability or acetyl group hydrolysis rates may explain discrepancies .

Comparative and Functional Studies

Q. What experimental frameworks enable comparative analysis of N-acetyl-D-threonine with other acetylated amino acids (e.g., N-acetyl-L-tyrosine) in neurochemical studies?

Methodological Answer:

- Neurotransmitter Modulation Assays: Measure dopamine/norepinephrine levels in neuronal cultures treated with N-acetyl-D-threonine vs. NALT (N-acetyl-L-tyrosine) using HPLC-electrochemical detection.

- BDNF Expression Analysis: Use quantitative PCR or ELISA to compare brain-derived neurotrophic factor (BDNF) induction, leveraging protocols from N-acetyl Semax studies .

- Computational Modeling: Predict blood-brain barrier penetration using software like Schrödinger’s QikProp, correlating logP values and molecular polarity with in vivo efficacy .

Synthesis and Scalability

Q. What scalable purification methods are recommended for N-acetyl-D-threonine to ensure batch-to-batch consistency?

Methodological Answer:

- Flash Chromatography: Use silica gel or ion-exchange resins with gradient elution (e.g., methanol/water) for high-purity isolation.

- Crystallization: Optimize solvent systems (e.g., ethanol/water mixtures) to yield crystalline N-acetyl-D-threonine, validated by differential scanning calorimetry (DSC) for polymorph consistency.

- Quality Control: Implement in-process LC-MS monitoring to detect and remove diastereomeric impurities during large-scale synthesis .

Safety and Handling

Q. What safety protocols are critical for handling N-acetyl-D-threonine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation: Conduct reactions in fume hoods with local exhaust ventilation, particularly during acylation steps involving volatile reagents.

- Waste Disposal: Neutralize acidic/byproduct streams before disposal, adhering to institutional guidelines for organic waste. Safety data sheets for related compounds (e.g., Trt-D-Thr-OH*TEA) recommend emergency showers and eyewash stations in proximity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.